O,O'-Diethyl methylphosphonothioate

説明

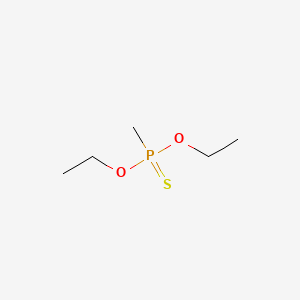

Structure

3D Structure

特性

IUPAC Name |

diethoxy-methyl-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13O2PS/c1-4-6-8(3,9)7-5-2/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDUXIUTPVHAAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13O2PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10220237 | |

| Record name | Phosphonothioic acid, methyl-, O,o-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10220237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6996-81-2 | |

| Record name | Phosphonothioic acid, methyl-, O,o-diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006996812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonothioic acid, methyl-, O,o-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10220237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O,O'-Diethyl methylphosphonothioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

O,O'-Diethyl methylphosphonothioate synthesis and properties

An In-depth Technical Guide to O,O'-Diethyl methylphosphonothioate: Synthesis, Properties, and Handling

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of O,O'-Diethyl methylphosphonothioate, an organophosphorus compound of significant interest in synthetic chemistry. It serves as a crucial intermediate and building block in various applications. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth insights into its preparation, characterization, and safe management.

Introduction and Strategic Importance

O,O'-Diethyl methylphosphonothioate (DEMPS) is a member of the organothiophosphate family, characterized by a phosphorus atom bonded to a methyl group, two ethoxy groups, and a sulfur atom. Its strategic importance lies in its utility as a versatile precursor for more complex molecules. The presence of the P=S (thionophosphoryl) group imparts distinct reactivity compared to its P=O (phosphoryl) analogue, O,O'-diethyl methylphosphonate (DEMP). Understanding the synthesis and properties of DEMPS is critical for researchers working on organophosphorus chemistry, particularly in fields requiring the development of novel compounds where this moiety is a key structural feature. Furthermore, as a structural relative and potential precursor to certain highly toxic nerve agents like VX, its study is vital for the development of detection methods and decontamination strategies, contributing to chemical safety and security.[1][2]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its application and safe handling. DEMPS is a liquid at room temperature with a characteristic boiling point under reduced pressure.[3]

| Property | Value | Source(s) |

| CAS Number | 6996-81-2 | [4][5] |

| Molecular Formula | C₅H₁₃O₂PS | [3][4] |

| Molecular Weight | 168.19 g/mol | [6] |

| Appearance | Liquid | |

| Density | 1.055 g/mL at 25 °C | [3][7] |

| Boiling Point | 76-79 °C at 13 mmHg | [3][7] |

| Refractive Index | n20/D 1.464 | [3][7] |

| SMILES String | CCOP(C)(=S)OCC | |

| InChI Key | GEDUXIUTPVHAAV-UHFFFAOYSA-N | [4] |

The structural identity of DEMPS is unequivocally confirmed through various spectroscopic techniques. High-resolution NMR spectroscopy is particularly informative for this class of compounds.[7] Gas chromatography is often employed to assess purity, while mass spectrometry provides data on the molecular weight and fragmentation patterns.[4] Infrared spectroscopy can be used to identify characteristic vibrations, such as those associated with the P=S bond.[4]

Synthesis Methodologies: A Mechanistic Perspective

The creation of the P-C and P=S bonds in DEMPS can be achieved through several synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

Thionation of O,O'-diethyl methylphosphonate (DEMP)

A prevalent and direct route involves the conversion of the corresponding phosphonate (P=O) to the phosphonothioate (P=S). This transformation is a cornerstone of organophosphorus chemistry.

Causality of Reagent Choice: Lawesson's reagent is frequently selected for this thionation process.[8] Its efficacy stems from the favorable thermodynamics of forming a high-energy P-O-P bond in its byproducts while delivering sulfur to the phosphonate. The reaction proceeds through a four-membered ring transition state. The choice of solvent and temperature is critical; higher temperatures and solvents like toluene or xylene are often used to ensure the reaction goes to completion.[8]

Caption: Synthetic pathway for DEMPS via thionation of DEMP.

Michaelis-Arbuzov Reaction and Related Pathways

The Michaelis-Arbuzov reaction is a classic and versatile method for forming P-C bonds.[9][10][11] While the direct synthesis of DEMPS via a classic Arbuzov reaction is less common, related principles are employed starting from different phosphorus precursors.

A plausible route begins with methylphosphonous dichloride (CH₃PCl₂). This precursor can react with ethanol to form diethyl methylphosphonite. The subsequent sulfurization of this trivalent phosphorus intermediate yields the final pentavalent phosphonothioate.

Experimental Rationale: This multi-step approach provides control over the introduction of each functional group. The initial reaction with ethanol must be carefully controlled, often at low temperatures, to manage the exothermic release of HCl and prevent side reactions. The final sulfurization step can be achieved with elemental sulfur, which readily oxidizes the trivalent phosphonite to the pentavalent phosphonothioate.

Detailed Experimental Protocol: Synthesis via Thionation

The following protocol is a representative procedure for the synthesis of O,O'-Diethyl methylphosphonothioate from O,O'-diethyl methylphosphonate, adapted from principles described in the literature.[8]

Objective: To convert O,O'-diethyl methylphosphonate (DEMP) to O,O'-Diethyl methylphosphonothioate (DEMPS) using Lawesson's reagent.

Materials:

-

O,O'-diethyl methylphosphonate (DEMP)

-

Lawesson's Reagent (LR)

-

Anhydrous Toluene

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane/Ethyl Acetate solvent system

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Nitrogen or Argon inert atmosphere setup

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂), dissolve O,O'-diethyl methylphosphonate (1.0 eq.) in anhydrous toluene.

-

Reagent Addition: Add Lawesson's reagent (0.5 eq.) to the stirred solution. Rationale: Using a slight excess of the phosphonate can help ensure the complete consumption of the more complex and harder-to-remove Lawesson's reagent.

-

Heating: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-24 hours. Rationale: The reaction progress should be monitored to determine the optimal time, preventing degradation. Thin-Layer Chromatography (TLC) or ³¹P NMR are ideal for this.

-

Workup: Cool the mixture to room temperature. Filter the solution to remove any insoluble byproducts. Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution, followed by brine. Rationale: The bicarbonate wash neutralizes any acidic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude oil by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient. Rationale: This step is crucial to separate the desired product from unreacted starting material and sulfur-containing impurities.

-

Characterization: Collect the relevant fractions and remove the solvent under reduced pressure to yield pure O,O'-Diethyl methylphosphonothioate as a liquid. Confirm identity and purity using NMR (¹H, ¹³C, ³¹P) and GC-MS.

Workflow for Product Characterization

A systematic workflow is essential to validate the successful synthesis and purification of the target compound.

Caption: Standard workflow for the purification and characterization of DEMPS.

Safety, Toxicology, and Handling

O,O'-Diethyl methylphosphonothioate is an organophosphorus compound and must be handled with extreme caution.[12][13]

Mechanism of Toxicity: Like other organophosphates, its toxicity stems from the inhibition of the enzyme acetylcholinesterase (AChE).[13][14] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing a cholinergic crisis characterized by symptoms summarized by the mnemonics SLUDGE (Salivation, Lacrimation, Urination, Defecation, Gastrointestinal distress, Emesis) or DUMBELS (Diaphoresis and Diarrhea; Urination; Miosis; Bradycardia, Bronchospasm, Bronchorrhea; Emesis; Lacrimation; Salivation).[12][15]

Hazard Classification:

Note: The isomer O,S-diethyl methylphosphonothioate (CAS 2511-10-6) is rated as significantly more toxic, often labeled as "Fatal if swallowed, in contact with skin or if inhaled."[17][18][19] Due to the potential for isomeric impurities, it is prudent to handle DEMPS with the highest level of precaution.

Safe Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: All manipulations must be performed in a certified chemical fume hood to prevent inhalation of vapors.

-

Personal Protective Equipment:

-

Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended.

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

-

-

Hygiene: Avoid all contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[16]

Emergency Procedures:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

-

Ingestion/Inhalation: Move the victim to fresh air. Do not induce vomiting. Seek immediate medical attention for any exposure. Inform medical personnel that the poisoning is from an organophosphate cholinesterase inhibitor.

-

Spills: Evacuate the area. Use an absorbent material (e.g., vermiculite) to contain the spill. Decontaminate the area with a suitable solution (e.g., bleach solution), following institutional safety protocols.

Treatment: Medical treatment for organophosphate poisoning involves the administration of atropine to block the muscarinic effects of excess acetylcholine, and an oxime such as pralidoxime (2-PAM) to reactivate the inhibited AChE.[14][15][20]

Conclusion

O,O'-Diethyl methylphosphonothioate is a valuable organophosphorus building block with well-defined synthetic routes and properties. Its preparation, primarily through thionation of the corresponding phosphonate, requires careful execution and purification. The primary challenge and most critical consideration in its use is its inherent toxicity. A profound respect for safety protocols, a complete understanding of its toxicological profile, and meticulous experimental technique are non-negotiable prerequisites for any researcher working with this compound.

References

-

O,O -Diethyl methylphosphonothioate 97 6996-81-2 - Sigma-Aldrich. Sigma-Aldrich.

-

Synthesis of Phosphonates via Michaelis-Arbuzov Reaction. Bentham Science Publisher.

-

Safety and toxicological considerations when working with organophosphates and carbamates in the laboratory. ACS Publications.

-

Understanding Synthesis Parameters for Thionation of Phosphonates Associated with the Chemical Weapons Convention through Principal Component Analysis. SciELO.

-

Michaelis–Arbuzov reaction. Wikipedia.

-

Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. MDPI.

-

O-Ethyl methylphosphonothioate | C3H9O2PS | CID 556615. PubChem - NIH.

-

O,O'-DIETHYL METHYLPHOSPHONOTHIOATE | 6996-81-2. Echemi.

-

Michaelis–Arbuzov reaction. J&K Scientific LLC.

-

Detoxification of O,S-diethyl methyl phosphonothiolate (OSDEMP), a simulant of VX. Indian Journal of Chemistry.

-

Arbuzov Reaction. Organic Chemistry Portal.

-

O,O-Diethyl methylphosphonothi | 443360-1G | SIGMA-ALDRICH | SLS. Scientific Laboratory Supplies.

-

O,O-diethyl phosphorothioate | C4H11O3PS | CID 655. PubChem - NIH.

-

O,S-Diethyl methylphosphonothioate. CymitQuimica.

-

STRUCTURE OF O,O'-DIETHYL METHYLPHOSPHONOTHIOATE AND CONJUGATIVE PROPERTIES OF THE P[UNK]S BOND. Journal of the American Chemical Society.

-

O,S-Diethyl methylphosphonothioate, 97%, Thermo Scientific Chemicals 0.5 g. Fisher Scientific.

-

Diethyl methylphosphonothioate. NIST WebBook.

-

Health monitoring, Guide for organophosphate pesticides. Safe Work Australia.

-

O,O'-DIETHYL METHYLPHOSPHONOTHIOATE SDS, 6996-81-2 Safety Data Sheets. ChemSrc.

-

Organophosphate Toxicity. StatPearls - NCBI Bookshelf.

-

Organophosphate Poisoning: What It Is, Symptoms & Treatment. Cleveland Clinic.

-

O-Ethyl Methylphosphonothioate | Research Chemical. Benchchem.

-

O,O-DIETHYL-(4-METHYLTETRAHYDROFURAN-3-YL)-METHYLPHOSPHONOTHIOATE;MINOR-TRANS-DIASTEREOISOMER - Optional[13C NMR]. SpectraBase.

-

(PDF) STUDY ON THE SYNTHESIS OF DIETHYL METHYL-PHOSPHONITE. ResearchGate.

-

Organophosphate poisoning. Wikipedia.

-

diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Organic Syntheses Procedure.

-

SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

-

Buy O,S-DIETHYL METHYLPHOSPHONOTHIOATE from HANGZHOU LEAP CHEM CO., LTD. ECHEMI.

-

O-Ethyl methylphosphonothioic acid. Wikipedia.

-

Synthesis of O,O -Diethyl Arylthiophosphonate from O -Aryl- O , O -diethylthiophosphate. Thieme.

-

O,O'-Diethyl dithiophosphate. Santa Cruz Biotechnology.

-

VX (nerve agent). Wikipedia.

-

PHOSPHOROTHIOIC ACID, O,O-DIMETHYL S-(2-(METHYLTHIO) ETHYL) ESTER. CAMEO Chemicals.

-

Synthesis of O,O-diethyl arylthiophosphonate from O-Aryl-O,O-diethylthiophosphate. SciSpace.

-

O,S-Diethyl methylphosphonothioate. Cheméo.

-

Buy O,O'-Diethyl Methylphosphonothioate, 10mg D444584-10mg in India. Biomall.

Sources

- 1. O-Ethyl methylphosphonothioate | C3H9O2PS | CID 556615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. O-Ethyl methylphosphonothioic acid - Wikipedia [en.wikipedia.org]

- 3. echemi.com [echemi.com]

- 4. Diethyl methylphosphonothioate [webbook.nist.gov]

- 5. biomall.in [biomall.in]

- 6. O,S-Diethyl methylphosphonothioate | CymitQuimica [cymitquimica.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. scielo.br [scielo.br]

- 9. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 10. jk-sci.com [jk-sci.com]

- 11. Arbuzov Reaction [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 14. Organophosphate poisoning - Wikipedia [en.wikipedia.org]

- 15. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. echemi.com [echemi.com]

- 17. O,S-Diethyl methylphosphonothioate, 97%, Thermo Scientific Chemicals 0.5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 18. fishersci.com [fishersci.com]

- 19. echemi.com [echemi.com]

- 20. my.clevelandclinic.org [my.clevelandclinic.org]

O,O'-Diethyl methylphosphonothioate CAS number 6996-81-2

An In-Depth Technical Guide to O,O'-Diethyl methylphosphonothioate (CAS: 6996-81-2)

Foreword

O,O'-Diethyl methylphosphonothioate is an organophosphorus compound of significant interest within the scientific community. While it serves as a valuable organic building block, its structural similarity to highly toxic V-series nerve agents, such as VX, places it in a critical position for research related to chemical defense, verification, and decontamination.[1][2][3] This guide provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals. It delves into the compound's synthesis, analytical characterization, toxicological profile, and safe handling, grounding all information in established scientific literature and field-proven insights.

Core Chemical and Physical Properties

A foundational understanding of a compound's physical and chemical properties is paramount for its effective and safe use in a research setting. O,O'-Diethyl methylphosphonothioate is a colorless to light yellow liquid.[4] Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 6996-81-2 | [5] |

| Molecular Formula | C₅H₁₃O₂PS | [5] |

| Molecular Weight | 168.19 g/mol | [5] |

| Density | 1.055 g/mL at 25°C | [6][7][8] |

| Boiling Point | 76-79 °C at 13 mmHg | [7][8] |

| Refractive Index | n20/D 1.464 | [7][8] |

| Vapor Pressure | 0.31 mmHg | [4] |

| IUPAC Name | O,O-diethyl methylphosphonothioate | [5] |

Chemical Structure:

CH₃P(S)(OC₂H₅)₂

Synthesis Pathway and Experimental Protocol

The synthesis of O,O'-Diethyl methylphosphonothioate is most effectively achieved through the thionation of its phosphonate analog, O,O'-diethyl methylphosphonate (DEMP).[1] The precursor, DEMP, is typically synthesized via a Michaelis-Arbuzov reaction.[1] Understanding this two-stage process is crucial for obtaining a high-purity final product.

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of O,O'-Diethyl methylphosphonothioate (DEMPS).

Experimental Protocol: Thionation of DEMP

This protocol is based on established methods for converting O,O'-diethyl methylphosphonate (DEMP) to O,O'-diethyl methylphosphonothioate (DEMPS) using Lawesson's reagent.[1]

-

Reagent Preparation: In a glovebox or under an inert atmosphere, add O,O'-diethyl methylphosphonate (1.0 eq), Lawesson's reagent (0.5 eq), and a suitable anhydrous solvent (e.g., toluene, acetonitrile) to a pressure-rated reaction tube equipped with a magnetic stir bar.

-

Causality: Lawesson's reagent is the sulfur-donating agent for the thionation reaction. Using a stoichiometric excess is generally unnecessary and can complicate purification. Anhydrous conditions are critical to prevent hydrolysis side reactions.

-

-

Reaction Setup: Seal the reaction tube securely. Remove the tube from the inert atmosphere.

-

Heating and Monitoring: Place the sealed tube in a heating block set to a specific temperature (studies have explored a range from 75°C to 150°C).[1] The reaction progress should be monitored over time (e.g., at 1, 2, 4, 24 hours) by taking small aliquots for analysis (e.g., GC-MS or NMR).

-

Causality: Temperature and reaction time are critical parameters that influence the reaction yield.[1] Systematic monitoring allows for the determination of optimal conditions and prevents the formation of degradation byproducts from excessive heating.

-

-

Work-up and Purification: After the reaction reaches completion (as determined by monitoring), cool the mixture to room temperature. The solvent is removed under reduced pressure using a rotary evaporator. The resulting residue can then be purified using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to isolate the pure O,O'-Diethyl methylphosphonothioate.

Analytical Methodologies

Accurate identification and quantification of O,O'-Diethyl methylphosphonothioate are essential for both synthesis validation and research applications. A combination of chromatographic and spectroscopic techniques is typically employed.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone technique for analyzing volatile organophosphorus compounds. It provides excellent separation and definitive identification based on the mass spectrum and retention time.[5][9] Electron ionization (EI) is commonly used, yielding characteristic fragmentation patterns.[9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR is indispensable for unambiguous structure elucidation.[7]

-

¹H NMR: Provides information on the proton environment, including the ethyl and methyl groups.

-

¹³C NMR: Characterizes the carbon skeleton of the molecule.[11]

-

³¹P NMR: Is highly specific for phosphorus-containing compounds and provides a distinct chemical shift that is characteristic of the phosphonothioate structure.[4]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the P=S bond.[5]

Diagram: Analytical Workflow

Caption: Conceptual workflow for the analysis of O,O'-Diethyl methylphosphonothioate.

Toxicology, Safety, and Handling

O,O'-Diethyl methylphosphonothioate is a hazardous chemical that requires strict safety protocols. Like many organophosphorus compounds, it is a suspected cholinesterase inhibitor.[2][4] Exposure can lead to severe health effects.

GHS Hazard Classification

| Hazard Code | Statement | Source(s) |

| H301/H302 | Toxic or Harmful if swallowed | [4][6][8] |

| H311 | Toxic in contact with skin | [4] |

| H314 | Causes severe skin burns and eye damage | [4] |

| H318 | Causes serious eye damage | [4] |

| H331 | Toxic if inhaled | [4] |

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[12]

-

Personal Protective Equipment:

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[6] Contaminated clothing should be removed immediately and decontaminated before reuse.[12]

First-Aid Measures

Immediate medical attention is required for any exposure.[12]

-

Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek emergency medical help.[6][13]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[6][12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[6][12]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a poison control center or doctor immediately.[6][12]

Diagram: Exposure Response Protocol

Caption: Decision workflow for responding to an exposure event.

Applications and Relevance in Research

The primary significance of O,O'-Diethyl methylphosphonothioate lies in its role as a structural analog and precursor to V-series chemical warfare agents (CWAs).[2][3]

-

CWA Verification and Forensics: Its presence can serve as a marker for the synthesis of controlled substances, making its detection critical for verification activities under the Chemical Weapons Convention (CWC).[1][3]

-

Decontamination Research: It is used as a simulant for more toxic agents like VX to develop and test new decontamination methods. Studies on its degradation pathways, including hydrolysis and oxidation, provide valuable insights into neutralizing highly toxic organophosphorus compounds.[10][14]

-

Analytical Method Development: Research with this compound helps in creating and validating sensitive and selective analytical techniques for the detection of nerve agents and their degradation products in environmental or biomedical samples.[3]

-

Organic Synthesis: As a phosphorus-containing organic building block, it can be used in the synthesis of other novel organophosphorus compounds.[7]

Conclusion

O,O'-Diethyl methylphosphonothioate (CAS 6996-81-2) is a compound with a dual identity. On one hand, it is a versatile chemical intermediate. On the other, its close structural relationship to nerve agents makes it a compound of high interest for defense, security, and toxicological research. A thorough understanding of its properties, synthesis, and safe handling procedures is not merely an academic exercise but a critical necessity for any professional working with this substance. The protocols and data presented in this guide are intended to equip researchers with the knowledge required to conduct their work safely, effectively, and with the highest degree of scientific integrity.

References

- Understanding Synthesis Parameters for Thionation of Phosphonates Associated with the Chemical Weapons Convention through Principal Component Analysis. SciELO.

- O,O'-DIETHYL METHYLPHOSPHONOTHIO

- Diethyl methylphosphonothio

- O-Ethyl methylphosphonothio

- Detoxification of O,S-diethyl methyl phosphonothiolate (OSDEMP), a simulant of VX. Indian Journal of Chemistry.

- SAFETY DATA SHEET - O,S-Diethyl methylphosphonothio

- O,O'-DIETHYL METHYLPHOSPHONOTHIO

- 6996-81-2 CAS MSDS (O,O'-DIETHYL METHYLPHOSPHONOTHIO

- PHOSPHOROTHIOIC ACID, O,O-DIMETHYL S-(2-(METHYLTHIO) ETHYL) ESTER. CAMEO Chemicals.

- O,S-Diethyl methylphosphonothioate, 97%, Thermo Scientific Chemicals. Fisher Scientific.

- O-Ethyl methylphosphonothio

- Analysis of Chemical Neutralization Products of Phosphonothiolates by Gas Chromatography Mass Spectrometry. Taylor & Francis Online.

- O,O-Diethyl methylphosphonothi | 443360-1G. SIGMA-ALDRICH.

- O,O'-Diethyl dithiophosph

- O,O-DIETHYL-(4-METHYLTETRAHYDROFURAN-3-YL)-METHYLPHOSPHONOTHIOATE;MINOR-TRANS-DIASTEREOISOMER - Optional[13C NMR]. SpectraBase.

- Diethyl methylphosphonothioate - Mass spectrum (electron ioniz

- O,O -Diethyl methylphosphonothio

- O,S-Diethyl methylphosphonothio

- STRUCTURE OF O,O'-DIETHYL METHYLPHOSPHONOTHIOATE AND CONJUGATIVE PROPERTIES OF THE P[UNK]S BOND. Journal of the American Chemical Society.

- O-Ethyl Methylphosphonothio

- O,O -Diethyl methylphosphonothio

- O,O-diethyl O-[2-(dimethylamino)ethyl] phosphorothioate: structural evidence of the decomposition product and its oxalate salt.

- O,O′-Diethyl methylphosphonothioate, CAS 6996-81-2. Santa Cruz Biotechnology.

- Analysis of O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothiolate (VX) and its degradation products by packed capillary liquid chromatography-electrospray mass spectrometry. PubMed.

- Analysis of Chemical Neutralization Products of Phosphonothiolates by Gas Chromatography Mass Spectrometry.

- Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS). MDPI.

- O,O-diethyl phosphorothio

- This journal is © The Royal Society of Chemistry 2023. Royal Society of Chemistry.

- VX (nerve agent). Wikipedia.

- O,O'-DIETHYL METHYLPHOSPHONOTHIO

- Studies on the metabolism of diethyl 4-nitrophenyl phosphorothionate (par

Sources

- 1. scielo.br [scielo.br]

- 2. O-Ethyl methylphosphonothioate - Hazardous Agents | Haz-Map [haz-map.com]

- 3. benchchem.com [benchchem.com]

- 4. O-Ethyl methylphosphonothioate | C3H9O2PS | CID 556615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Diethyl methylphosphonothioate [webbook.nist.gov]

- 6. echemi.com [echemi.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. echemi.com [echemi.com]

- 9. Diethyl methylphosphonothioate [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. spectrabase.com [spectrabase.com]

- 12. fishersci.com [fishersci.com]

- 13. PHOSPHOROTHIOIC ACID, O,O-DIMETHYL S-(2-(METHYLTHIO) ETHYL) ESTER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. tandfonline.com [tandfonline.com]

O,O'-Diethyl methylphosphonothioate molecular structure and IUPAC name

An In-Depth Technical Guide to O,O'-Diethyl Methylphosphonothioate

This guide provides a comprehensive technical overview of O,O'-Diethyl methylphosphonothioate, an organophosphorus compound of interest in various chemical research domains. We will delve into its fundamental molecular characteristics, physicochemical properties, synthesis protocols, and critical safety considerations, framed with the practical insights required by researchers and drug development professionals. The narrative emphasizes the rationale behind procedural steps and the importance of structural verification to ensure scientific integrity.

Core Identity and Molecular Structure

O,O'-Diethyl methylphosphonothioate is an organophosphate ester characterized by a central phosphorus atom. This phosphorus center is bonded to a methyl group, a sulfur atom via a double bond (a thionyl group), and two ethoxy groups. Understanding this specific arrangement is crucial as it dictates the molecule's reactivity and distinguishes it from its more toxic isomer, O,S-diethyl methylphosphonothioate.

The formal nomenclature and key identifiers for this compound are summarized below.

Table 1: Chemical Identifiers for O,O'-Diethyl methylphosphonothioate

| Identifier | Value |

|---|---|

| IUPAC Name | Phosphonothioic acid, methyl-, O,O-diethyl ester[1][2] |

| CAS Number | 6996-81-2[1][2][3][4] |

| Molecular Formula | C₅H₁₃O₂PS[1][3] |

| Linear Formula | CH₃P(S)(OC₂H₅)₂[4] |

| SMILES String | CCOP(C)(=S)OCC[4] |

| InChI Key | GEDUXIUTPVHAAV-UHFFFAOYSA-N[2][4] |

| Synonyms | Diethyl methylphosphonothionate, Methylthiophosphonic acid O,O-diethyl ester[1][2][3] |

The molecular structure, with its central pentavalent phosphorus atom, is depicted in the diagram below. The P=S double bond is a key feature, resulting from the thionation of the corresponding phosphonate precursor.

Caption: 2D structure of O,O'-Diethyl methylphosphonothioate.

Physicochemical Properties

The physical and chemical properties of a compound are paramount for its application in experimental settings, influencing choices of solvents, reaction conditions, and purification methods. O,O'-Diethyl methylphosphonothioate is a liquid at room temperature with a notable boiling point under reduced pressure, indicating its relatively low volatility under standard conditions.

Table 2: Physicochemical Properties of O,O'-Diethyl methylphosphonothioate

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 168.19 g/mol | [1][3][4] |

| Appearance | Liquid | [4] |

| Density | 1.055 g/mL at 25 °C | [1][4][5] |

| Boiling Point | 76-79 °C at 13 mmHg | [1][4][5] |

| Refractive Index | n20/D 1.464 | [1][4][5] |

| Flash Point | 74 °C (165.2 °F) - closed cup |[4] |

These properties are essential for practical lab work. For instance, the high boiling point necessitates vacuum distillation for purification to avoid thermal decomposition. The density, being slightly higher than water, and its presumed immiscibility (a common trait for such esters) would dictate the choice of extraction solvents.

Synthesis Pathway and Experimental Protocol

The synthesis of O,O'-diethyl methylphosphonothioate (DEMPS) is most effectively achieved by the thionation of its oxygen analog, O,O'-diethyl methylphosphonate (DEMP).[6] This two-stage process leverages classic organophosphorus reactions and provides a reliable route to the target compound.

Synthesis Workflow Overview

The overall workflow involves synthesizing the phosphonate precursor via a Michaelis-Arbuzov reaction, followed by a thionation step using a specialized reagent like Lawesson's reagent. This ensures a high-yield conversion of the P=O bond to the desired P=S bond.

Caption: Workflow for the synthesis of O,O'-Diethyl methylphosphonothioate.

Detailed Experimental Protocol

This protocol is a representative synthesis adapted from established methodologies.[6] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Part A: Synthesis of O,O'-diethyl methylphosphonate (DEMP)

-

Reactant Preparation: In a pressure tube equipped with a magnetic stirrer, combine triethyl phosphite (1.0 eq.) and iodomethane (2.5 eq.).

-

Causality: The Michaelis-Arbuzov reaction is a classic method for forming carbon-phosphorus bonds. Iodomethane serves as the electrophile, and the excess ensures the reaction goes to completion.

-

-

Reaction: Seal the tube and heat the mixture at 80 °C for 24 hours with continuous stirring.

-

Workup and Purification: After cooling to room temperature, concentrate the mixture using a rotary evaporator to remove the excess iodomethane and the iodoethane byproduct. The resulting colorless oil is DEMP.

-

Validation (Self-Validating System): Confirm the identity and purity of the DEMP intermediate using ¹H NMR and ³¹P NMR spectroscopy before proceeding. The presence of a characteristic phosphonate peak in the ³¹P NMR spectrum is a key indicator of success.

Part B: Thionation to O,O'-diethyl methylphosphonothioate (DEMPS)

-

Reactant Preparation: Dissolve the DEMP (1.0 eq.) from Part A in a dry, high-boiling solvent such as toluene or xylene within a round-bottom flask. Add Lawesson's reagent (0.5 eq.).

-

Causality: Lawesson's reagent is a highly effective sulfur-transfer agent specifically used for converting carbonyls (including the phosphoryl P=O group) into thiocarbonyls (P=S). The choice of a high-boiling solvent allows the reaction to be conducted at the elevated temperatures required for efficient thionation.

-

-

Reaction: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature between 75-110 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup and Purification: Upon completion, cool the reaction mixture, filter to remove any insoluble byproducts, and concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography or vacuum distillation.

-

Final Validation: The identity and purity of the final product, O,O'-diethyl methylphosphonothioate, must be rigorously confirmed. High-resolution NMR (¹H, ¹³C, ³¹P) and GC-MS are standard methods for this structural confirmation and purity assessment.[5]

Critical Distinction: The O,S- Isomer

In the field of organophosphorus chemistry, subtle structural changes can lead to dramatic differences in biological activity. This is particularly true for O,O'-diethyl methylphosphonothioate and its isomer, O,S-diethyl methylphosphonothioate (CAS 2511-10-6) .[7][8]

The O,S- isomer, where one ethyl group is bonded to the phosphorus atom via a sulfur atom (a P-S-C linkage) instead of an oxygen, is a known cholinesterase inhibitor and is used as a simulant for the V-series nerve agent VX.[7] It is significantly more hazardous than the O,O'- isomer.

Table 3: Comparative Toxicity of O,O'- and O,S- Isomers

| Compound | CAS Number | Key Hazard Statement(s) | Toxicity Class |

|---|---|---|---|

| O,O'-Diethyl methylphosphonothioate | 6996-81-2 | H302: Harmful if swallowed[1][4][9] | Acute Toxicity 4 (Oral)[4] |

| O,S-Diethyl methylphosphonothioate | 2511-10-6 | Fatal if swallowed. Fatal in contact with skin. Fatal if inhaled.[7][10] | Acute Toxicity 1 / Transport Hazard Class 6.1[7] |

-

Expertise Insight: The profound difference in toxicity stems from the P-S-C bond in the O,S- isomer, which mimics the structure of potent nerve agents and allows it to act as a powerful inhibitor of acetylcholinesterase. The P=S bond in the O,O'- isomer does not confer this high level of biological activity. It is imperative for any researcher working with these compounds to verify the isomeric identity via analytical methods (e.g., mass spectrometry, NMR) to prevent accidental exposure to the highly toxic variant.

Safety and Handling

Based on its classification, O,O'-diethyl methylphosphonothioate must be handled with appropriate care.

Table 4: GHS Classification and Safety Information for O,O'-Diethyl methylphosphonothioate

| Category | Information |

|---|---|

| Pictogram | GHS07 (Exclamation Mark)[4] |

| Signal Word | Warning[4][9] |

| Hazard Statements | H302: Harmful if swallowed[1][4][9] |

| Precautionary Statements | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[1] |

| Recommended PPE | Eyeshields, chemical-resistant gloves, lab coat. Work should be performed in a chemical fume hood.[4] |

Conclusion

O,O'-Diethyl methylphosphonothioate is a valuable organophosphorus building block with well-defined properties and established synthetic routes. This guide has provided a detailed look at its molecular structure, physicochemical characteristics, and a validated protocol for its synthesis. The critical importance of distinguishing this compound from its highly toxic O,S- isomer cannot be overstated and serves as a crucial reminder of the need for rigorous analytical validation in chemical research. By understanding the causality behind synthetic steps and adhering to strict safety and validation protocols, researchers can confidently and safely utilize this compound in their work.

References

-

de Souza, M. V. N., et al. (2021). Understanding Synthesis Parameters for Thionation of Phosphonates Associated with the Chemical Weapons Convention through Principal Component Analysis. Journal of the Brazilian Chemical Society. Retrieved from [Link]

-

SLS. (n.d.). O,O-Diethyl methylphosphonothi. Retrieved from [Link]

-

NIST. (n.d.). O,S-Diethyl methylphosphonothioate. In NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

PubChem. (n.d.). O-Ethyl methylphosphonothioate. National Center for Biotechnology Information. Retrieved from [Link]

-

Finegold, H. (1960). STRUCTURE OF O,O'-DIETHYL METHYLPHOSPHONOTHIOATE AND CONJUGATIVE PROPERTIES OF THE P=S BOND. Journal of the American Chemical Society. Retrieved from [Link]

- Gupta, A., & Mahato, D. K. (2014). Detoxification of O,S-diethyl methyl phosphonothiolate (OSDEMP), a simulant of VX. Journal of the Indian Chemical Society.

-

NIST. (n.d.). O,O-Diethyl S-eththionylmethyl phosphorothioate. In NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

NIST. (n.d.). Diethyl methylphosphonothioate. In NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

PubChem. (n.d.). O,O-diethyl phosphorothioate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Diethyl methylphosphonothioate [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. 甲基硫代磷酸二乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. scielo.br [scielo.br]

- 7. O,S-Diethyl methylphosphonothioate, 97%, Thermo Scientific Chemicals 0.5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. O,S-Diethyl methylphosphonothioate [webbook.nist.gov]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

The Synthesis of Organophosphate Insecticides: A Technical Guide to the Role of O,O'-Diethyl Methylphosphonothioate as a Core Precursor

This guide provides an in-depth technical exploration of O,O'-Diethyl methylphosphonothioate (DEMPT) and its pivotal role as a precursor in the synthesis of widely used organophosphate insecticides. Designed for researchers, chemists, and professionals in drug development and agrochemicals, this document elucidates the chemical principles, synthesis methodologies, and critical safety considerations involved in the production pathway of these potent compounds.

Introduction: The Significance of Organophosphate Intermediates

Organophosphate (OP) insecticides represent a major class of pest control agents, indispensable in modern agriculture for ensuring crop yields and quality.[1] Their mechanism of action, the inhibition of acetylcholinesterase (AChE), leads to the disruption of nerve function in insects.[2] The efficacy of these insecticides is intrinsically linked to their chemical structure, which is assembled from key precursors. Among these, O,O'-diethyl methylphosphonothioate and its close structural analogs are fundamental building blocks.

This guide focuses on the synthetic pathways leading to and from these critical intermediates, providing a granular look at the chemistry that underpins the production of potent insecticides such as Chlorpyrifos and Parathion. Understanding these pathways is not merely an academic exercise; it is essential for process optimization, impurity profiling, and ensuring the safe handling of these neurologically active compounds.

Foundational Chemistry: Synthesis of Key Precursors

The journey to potent organophosphate insecticides begins with the synthesis of foundational precursors. A common and industrially significant precursor is O,O-diethyl phosphorochloridothioate, which is synthesized from O,O-diethyl dithiophosphoric acid.

Synthesis of O,O-Diethyl Dithiophosphoric Acid

The synthesis of O,O-diethyl dithiophosphoric acid is a well-established process that involves the reaction of phosphorus pentasulfide (P₂S₅) with ethanol.[3]

Reaction Principle: The reaction proceeds via the alcoholysis of phosphorus pentasulfide. The ethanol molecules nucleophilically attack the phosphorus centers in the P₄S₁₀ cage, leading to the formation of the desired dithiophosphoric acid and hydrogen sulfide as a byproduct.

Experimental Protocol:

-

In a reaction vessel equipped with a stirrer, thermometer, and a system for off-gas scrubbing, phosphorus pentasulfide is suspended in an inert solvent like toluene.

-

Anhydrous ethanol is added dropwise to the suspension while maintaining the reaction temperature between 60-75°C.[4]

-

The reaction is exothermic, and the rate of ethanol addition should be controlled to maintain the desired temperature.

-

The reaction is typically completed within 30-60 minutes.[4]

-

Upon completion, the reaction mixture contains O,O-diethyl dithiophosphoric acid dissolved in the solvent.

| Parameter | Value | Reference |

| Reactants | Phosphorus pentasulfide, Anhydrous Ethanol | [3] |

| Solvent | Toluene | [4] |

| Temperature | 60-75°C | [4] |

| Reaction Time | 30-60 minutes | [4] |

| Typical Yield | High | [4] |

| Purity | 99.9% | [5] |

Chlorination to O,O-Diethyl Phosphorochloridothioate

The subsequent step involves the chlorination of O,O-diethyl dithiophosphoric acid to yield O,O-diethyl phosphorochloridothioate.[6]

Reaction Principle: Chlorine gas is bubbled through the solution of O,O-diethyl dithiophosphoric acid. The chlorination reaction replaces the sulfhydryl (-SH) group with a chlorine atom, yielding the desired acid chloride.

Experimental Protocol:

-

The solution of O,O-diethyl dithiophosphoric acid from the previous step is cooled to a low temperature.

-

Chlorine gas is introduced into the reaction mixture at a controlled rate.[7]

-

The reaction is monitored until the conversion is complete.

-

The resulting O,O-diethyl phosphorochloridothioate is then purified, typically by vacuum distillation.[8]

Caption: Synthesis of O,O-Diethyl Phosphorochloridothioate.

Core Synthesis: From Precursor to Insecticide

With the key intermediate, O,O-diethyl phosphorochloridothioate, in hand, the synthesis of specific organophosphate insecticides can be achieved through nucleophilic substitution reactions.

Synthesis of Chlorpyrifos

Chlorpyrifos is synthesized by reacting O,O-diethyl phosphorochloridothioate with the sodium salt of 3,5,6-trichloro-2-pyridinol (TCP).[9]

Reaction Principle: The reaction is a nucleophilic substitution where the sodium 3,5,6-trichloropyridin-2-olate acts as the nucleophile, attacking the electrophilic phosphorus atom of O,O-diethyl phosphorochloridothioate and displacing the chloride ion.

Experimental Protocol:

-

Sodium 3,5,6-trichloropyridin-2-olate is prepared by reacting 3,5,6-trichloro-2-pyridinol with a base such as sodium hydroxide.[1]

-

The sodium salt is then dissolved in a suitable solvent, often dimethylformamide.[9]

-

O,O-diethyl phosphorochloridothioate is added to the solution, and the reaction is carried out under basic conditions.[9]

-

The reaction mixture is typically stirred at a controlled temperature to ensure complete reaction.

-

After the reaction is complete, the crude Chlorpyrifos is isolated and purified.

| Parameter | Value | Reference |

| Reactants | O,O-Diethyl Phosphorochloridothioate, Sodium 3,5,6-trichloropyridin-2-olate | [9] |

| Solvent | Dimethylformamide | [9] |

| Conditions | Basic | [9] |

| Typical Purity | 96% (technical grade) | [8] |

Synthesis of Parathion

Similarly, Parathion is synthesized by reacting O,O-diethyl phosphorochloridothioate with sodium 4-nitrophenolate.[6]

Reaction Principle: This is another example of nucleophilic substitution at the phosphorus center. The 4-nitrophenolate anion attacks the O,O-diethyl phosphorochloridothioate, leading to the formation of Parathion and sodium chloride.

Experimental Protocol:

-

Sodium 4-nitrophenolate is prepared by treating 4-nitrophenol with a base like sodium hydroxide.

-

The reaction is typically carried out in a suitable solvent.

-

O,O-diethyl phosphorochloridothioate is added to the solution of sodium 4-nitrophenolate.

-

The mixture is heated to drive the reaction to completion.

-

The resulting Parathion is then isolated and purified.

Caption: Synthesis of Chlorpyrifos and Parathion.

Analytical Methods and Quality Control

Ensuring the purity and identity of O,O'-Diethyl methylphosphonothioate and the final insecticide products is paramount for both efficacy and safety. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for this purpose.[10][11]

GC-MS Protocol Outline:

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable organic solvent (e.g., acetone/hexane).[12] An internal standard may be added for quantitative analysis.

-

Gas Chromatography: The sample is injected into the GC, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the column.

-

Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized (typically by electron ionization), and the resulting fragments are separated based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

-

Data Analysis: The retention time from the GC and the mass spectrum from the MS are used to identify and quantify the components of the sample by comparing them to known standards.

This method allows for the sensitive detection and identification of the target compounds as well as any impurities or degradation products.[11]

Toxicology and Safety Considerations

Organophosphate compounds are potent neurotoxins, and their handling requires stringent safety protocols. The toxicity of these compounds is primarily due to their ability to irreversibly inhibit acetylcholinesterase.

Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For operations with a risk of inhalation, a respirator with appropriate cartridges is necessary.

-

Ventilation: All work with organophosphates should be conducted in a well-ventilated fume hood.

-

Handling: Avoid direct contact with the skin and eyes. In case of accidental exposure, wash the affected area immediately with soap and water and seek medical attention.

-

Waste Disposal: All waste materials contaminated with organophosphates must be disposed of as hazardous waste according to local regulations.

Toxicity Data:

| Compound | Animal | Route | LD50 | Reference |

| Chlorpyrifos | Rat | Oral | 145 mg/kg | [13] |

| O,O-dimethyl-O-(3-methyl-4-nitrophenyl) phosphorothioate | Rat | Oral | - | [14] |

Note: The LD50 is the dose required to kill 50% of a test population.

Conclusion

The synthesis of organophosphate insecticides is a multi-step process that relies on the precise and controlled reaction of key precursors like O,O'-Diethyl methylphosphonothioate and its analogs. A thorough understanding of the underlying chemical principles, detailed experimental protocols, and stringent safety measures is essential for any researcher or professional working in this field. This guide has provided a comprehensive overview of these aspects, from the synthesis of foundational precursors to the final insecticide products, equipping the reader with the technical knowledge necessary for safe and effective work with these important compounds.

References

-

Synthesis of dithiophosphoric acid-O,O-diethylester. PrepChem.com. Available from: [Link]

- Pardasani, P., et al. (2009). Detoxification of O,S-diethyl methyl phosphonothiolate (OSDEMP), a simulant of VX.Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry.

-

4. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL 4.1 PRODUCTION. Agency for Toxic Substances and Disease Registry. Available from: [Link]

- Process for preparing O,O-dimethyldithiophosphoric acid and alkaline salts thereof. Google Patents.

-

Manufacturing Process of Chlorpyrifos TC. Scribd. Available from: [Link]

-

Diethyl dithiophosphoric acid. Wikipedia. Available from: [Link]

- de Camargo, L. A., Saad, W. A., & Larini, L. (1970). [Acute Toxicity of O,O-dimethyl-O-(3-methyl-4-nitrophenyl) Phosphorothioate. Determination of the Oral LD50 in Rats].Revista da Faculdade de Farmacia e Odontologia de Araraquara.

- Process for producing dialkyl dithiophosphoric acid esters. Google Patents.

-

Green synthesis technology of O,O-diethyl thiophosphoryl chloride. Patsnap. Available from: [Link]

-

O,O-diethyl phosphorochloridothioate. ChemBK. Available from: [Link]

-

oral ld50 values: Topics by Science.gov. Science.gov. Available from: [Link]

-

Parathion. Wikipedia. Available from: [Link]

-

Richardson, R. M., & Wiemer, D. F. Submitted by Rebekah M. Richardson and David F. Wiemer. Organic Syntheses. Available from: [Link]

-

O,O-Diethyl phosphorodithioate. Haz-Map. Available from: [Link]

- Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for CP(O)

- Method for synthesis of chlorpyrifos. Google Patents.

- Process for preparing dialkylphosphorochloridothioates, the use of the so prepared compounds as intermediates, and the use of so. Google Patents.

- Method for preparing O, O-diethyl chlorothiophosphate. Google Patents.

- Gupta, A. K., et al. (2002). Analysis of Chemical Neutralization Products of Phosphonothiolates by Gas Chromatography Mass Spectrometry.

- Valenzuela, C. A., et al. (2021). Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox.Molecules.

- Demkowicz, S., et al. (2021). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction.

-

Synthesis of 14 C-chlorpyrifos insecticide. ResearchGate. Available from: [Link]

- Kassa, J. (1996). Toxicities of O-alkyl S-(2-dialkylaminoethyl) methyl phosphonothiolates (V-compounds).Acta Medica (Hradec Kralove).

-

Acute reference doses (ARfD) for agricultural and veterinary chemicals. Australian Pesticides and Veterinary Medicines Authority. Available from: [Link]

- Garton, J. W., et al. (2007). Derivatization of Organophosphorus Nerve Agent Degradation Products for Gas Chromatography With ICPMS and TOF-MS Detection.Analytical Chemistry.

-

Diethyl methylphosphonothioate. NIST WebBook. Available from: [Link]

-

Acute oral LD50: Significance and symbolism. ScienceDirect. Available from: [Link]

- Fletcher, J. H., et al. (1948). The Synthesis of Parathion and Some Closely Related Compounds.Journal of the American Chemical Society.

- Dieng, T., et al. (2008).

- One-pot method for synthesizing sodium 3,5,6-trichloropyridin-2-olate. Google Patents.

-

(A) Scheme for the formation of 4-nitrophenolate ions upon the addition... ResearchGate. Available from: [Link]

-

10. Organic Syntheses. Available from: [Link]

-

La3+-catalyzed methanolysis of O,O-diethyl S-(p-nitrophenyl) phosphorothioate and O,O-diethyl S-phenyl phosphorothioate. Millions-fold acceleration of the destruction of V-agent simulants. Royal Society of Chemistry. Available from: [Link]

-

O, O′-diethyl ester-O″-(3, 5, 6-trichloro-pyridin-2-yl phosphorothioate) ester. ResearchGate. Available from: [Link]

- Nomura, G. S., & Patterson, D. G., Jr. (1995). Synthesis of 3,5,6-trichloropyridin-2-ol-2,3,4,5,6-¹³C₅-¹⁵N; a metabolite of O,O-diethyl-O-(3,5,6-trichloro-2-pyridyl)-phosphorothioate (chlorpyrifos).Journal of Labelled Compounds and Radiopharmaceuticals.

-

O,O-diethyl O-(3,5,6-trichloropyridin-2-yl) phosphorothioate. ChemBK. Available from: [Link]

Sources

- 1. Sodium 3,5,6-trichloropyridin-2-olate | 37439-34-2 [chemicalbook.com]

- 2. CN104876858A - One-pot method for synthesizing sodium 3,5,6-trichloropyridin-2-olate - Google Patents [patents.google.com]

- 3. Diethyl dithiophosphoric acid - Wikipedia [en.wikipedia.org]

- 4. US4049755A - Process for preparing O,O-dimethyldithiophosphoric acid and alkaline salts thereof - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. Parathion - Wikipedia [en.wikipedia.org]

- 7. chembk.com [chembk.com]

- 8. scribd.com [scribd.com]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. chembk.com [chembk.com]

- 14. [Acute toxicity of O,O-dimethyl-O-(3-methyl-4-nitrophenyl) phosphorothioate. Determination of the oral LD50 in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of O,O'-Diethyl methylphosphonothioate in acetylcholinesterase inhibition

An In-Depth Technical Guide on the Role of O,O'-Diethyl methylphosphonothioate in Acetylcholinesterase Inhibition

Executive Summary

This technical guide provides a comprehensive examination of the molecular interactions between O,O'-Diethyl methylphosphonothioate (DEMPT), an organophosphorus compound, and the critical enzyme acetylcholinesterase (AChE). Organophosphorus compounds are a significant class of molecules, serving as the basis for numerous pesticides and highly toxic nerve agents.[1] Their primary mechanism of toxicity stems from the potent and often irreversible inhibition of AChE, an enzyme essential for the termination of nerve impulses in the cholinergic nervous system.[1][2] This document, intended for researchers, scientists, and drug development professionals, delineates the precise mechanism of AChE inhibition by DEMPT, including the key chemical events of phosphorylation and the subsequent "aging" process that leads to permanent enzyme inactivation. Furthermore, this guide furnishes detailed, field-proven experimental protocols for quantifying AChE inhibition, emphasizing the Ellman's assay, and discusses the kinetic parameters that govern this interaction. By synthesizing mechanistic insights with practical methodologies, this guide aims to serve as an authoritative resource for professionals engaged in toxicology, neuropharmacology, and the development of countermeasures against organophosphate poisoning.

Introduction to Acetylcholinesterase and Organophosphorus Inhibitors

The Biological Imperative of Acetylcholinesterase (AChE)

Acetylcholinesterase (AChE) is a serine hydrolase that plays an indispensable role in neuro-transmission.[3] Located in neuromuscular junctions and cholinergic synapses, its primary function is the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetate.[2][4] This enzymatic degradation terminates the nerve signal, allowing for the precise control of muscle contraction and neuronal communication.[4] The catalytic efficiency of AChE is remarkably high, approaching the diffusion-controlled limit, with a single enzyme molecule capable of hydrolyzing approximately 5,000 molecules of ACh per second.[2]

The active site of AChE is uniquely situated at the bottom of a deep, narrow gorge, approximately 20 Å long.[5] This active-site gorge contains two principal subsites:

-

The Esteratic Subsite: This site contains the catalytic triad of amino acid residues (Serine-203, Histidine-447, and Glutamate-334 in human AChE) that performs the hydrolysis of the ester bond in acetylcholine.[4][6]

-

The Anionic Subsite: Responsible for binding the positively charged quaternary amine of acetylcholine, this site is lined with aromatic residues (e.g., Tryptophan-86) that engage in cation-π interactions to orient the substrate for catalysis.[5][7]

Inhibition of AChE disrupts the delicate balance of cholinergic signaling, leading to an accumulation of acetylcholine in the synaptic cleft.[8] This results in hyperstimulation of cholinergic receptors, causing a toxic condition known as a cholinergic crisis, which can manifest as seizures, respiratory arrest, and ultimately, death.[8][9]

O,O'-Diethyl methylphosphonothioate (DEMPT): A Representative Organophosphorus Compound

O,O'-Diethyl methylphosphonothioate (DEMPT) is an organophosphorus compound belonging to the phosphonothioate subclass. While not as notoriously toxic as nerve agents like sarin or VX, its structure and mechanism of action are archetypal of this class of inhibitors. It is characterized by a central phosphorus atom double-bonded to a sulfur atom (a thion group) and single-bonded to a methyl group and two ethoxy groups.

Table 1: Physicochemical Properties of O,O'-Diethyl methylphosphonothioate

| Property | Value | Source(s) |

| CAS Number | 6996-81-2 | [10] |

| Molecular Formula | C₅H₁₃O₂PS | [10] |

| Molecular Weight | 168.19 g/mol | [10] |

| Appearance | Liquid | |

| Density | 1.055 g/mL at 25 °C | [11] |

| Boiling Point | 76-79 °C at 13 mmHg | [11] |

| Refractive Index | n20/D 1.464 | [11] |

Below is the chemical structure of DEMPT, a key to understanding its interaction with the AChE active site.

Figure 1: Chemical structure of O,O'-Diethyl methylphosphonothioate (DEMPT).

The Molecular Mechanism of AChE Inhibition

The toxicity of DEMPT and other organophosphorus compounds is mediated through a multi-step chemical process that effectively neutralizes AChE. This process involves an initial phosphorylation of the enzyme's active site, which can become permanent through a subsequent reaction known as "aging".

Step 1: Phosphorylation of the Active Site Serine

The core inhibitory action is the phosphorylation (or in this specific case, phosphonylation) of the catalytically crucial serine residue (Ser-203) within the esteratic subsite of AChE.[1][12] The organophosphate acts as a "suicide substrate".[13] The phosphorus atom of DEMPT is electrophilic and is attacked by the nucleophilic hydroxyl group of the serine residue.[14] This reaction forms a highly stable, covalent phosphorus-oxygen bond between the inhibitor and the enzyme.[8][15] Unlike the transient acetylated enzyme formed during normal acetylcholine hydrolysis, this phosphonylated conjugate is extremely resistant to hydrolysis, rendering the enzyme non-functional.[13]

Step 2: The "Aging" Process

Following phosphorylation, the enzyme-inhibitor complex can undergo a time-dependent process called aging .[16][17] This reaction involves the dealkylation of one of the alkoxy (-OC₂H₅) groups from the phosphorus atom.[3][17] This cleavage of an O-C bond results in a negatively charged oxygen atom remaining on the phosphorus moiety.[16] This negative charge forms a stable salt bridge with a protonated histidine in the catalytic triad, further strengthening the bond between the inhibitor and the enzyme.[16] The aged enzyme is considered permanently and irreversibly inhibited.[15][18]

Step 3: Reactivation and Its Limitations

Treatment for organophosphate poisoning often involves the administration of a strong nucleophile, typically a pyridinium oxime (e.g., Pralidoxime), to displace the organophosphorus group from the serine residue and restore enzyme function.[8][19] However, this reactivation is only possible before the aging process occurs. Once the phosphonylated enzyme has aged, the strengthened bond and steric hindrance make it resistant to attack by currently available oxime reactivators.[3][8]

The complete mechanistic pathway is visualized below.

Figure 2: Mechanism of AChE inhibition by DEMPT, including aging and reactivation pathways.

Kinetic Analysis of Acetylcholinesterase Inhibition

The interaction between an organophosphorus compound and AChE can be described by several kinetic parameters that quantify the inhibitor's potency.[20] While specific kinetic data for DEMPT is sparse in readily available literature, the principles derived from studies of similar organophosphates are directly applicable.

The overall inhibition process is typically characterized by the bimolecular rate constant, kᵢ, which encompasses both the initial binding and the subsequent phosphorylation step.[6]

Table 2: Key Kinetic Parameters in AChE Inhibition by Organophosphates

| Parameter | Symbol | Description | Significance |

| Dissociation Constant | Kd | The equilibrium constant for the dissociation of the initial reversible enzyme-inhibitor complex. | A lower Kd indicates a higher affinity of the inhibitor for the enzyme's active site. |

| Phosphorylation Constant | kp | The first-order rate constant for the phosphorylation of the serine residue within the reversible complex. | A higher kp indicates a faster rate of covalent bond formation and enzyme inactivation. |

| Bimolecular Rate Constant | kᵢ | An overall second-order rate constant that combines affinity and reactivity (kᵢ = kp / Kd). | This is the most common measure of an inhibitor's potency. A higher kᵢ value signifies a more potent inhibitor.[6] |

| Aging Rate Constant | ka | The first-order rate constant for the dealkylation (aging) of the phosphorylated enzyme. | A higher ka indicates a more rapid progression to the irreversible, non-reactivatable state. |

Kinetic studies are crucial for comparing the potency of different inhibitors and for evaluating the efficacy of potential reactivators.[21][22]

Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)

The most widely accepted method for measuring AChE activity and its inhibition is the colorimetric assay developed by Ellman.[23][24] This assay is reliable, sensitive, and well-suited for high-throughput screening.[25]

Principle of the Assay

The Ellman's assay is an indirect method for measuring AChE activity.[25]

-

Enzymatic Reaction: AChE hydrolyzes the substrate analog acetylthiocholine (ATCh) to produce thiocholine and acetate.[23]

-

Chromogenic Reaction: The free thiol group of the thiocholine product reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, or Ellman's Reagent).

-

Detection: This reaction produces a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB²⁻), which is quantified by measuring its absorbance at 412 nm.[25] The rate of color formation is directly proportional to AChE activity.[23] When an inhibitor like DEMPT is present, the rate of this color change decreases.

Figure 3: Standard experimental workflow for the Ellman's assay.

Detailed Step-by-Step Protocol

This protocol is designed for a 96-well microplate format.

A. Reagent Preparation:

-

Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 8.0. This pH is optimal for both AChE activity and the reaction of thiocholine with DTNB.[26]

-

AChE Solution: Prepare a working solution of purified AChE (e.g., from human erythrocytes) in the phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10-15 minutes (a typical final concentration is ~0.1 U/mL).[25]

-

DTNB Solution (10 mM): Dissolve DTNB in the phosphate buffer to a final concentration of 10 mM.[25]

-

ATCh Substrate Solution (10 mM): Prepare a 10 mM stock solution of acetylthiocholine iodide (ATChI) in deionized water. This solution should be prepared fresh daily.[25]

-

Inhibitor (DEMPT) Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of DEMPT in a suitable solvent like DMSO. Prepare serial dilutions from this stock in phosphate buffer to achieve the desired final assay concentrations.

B. Assay Procedure:

-

Plate Setup:

-

Test Wells: Add 25 µL of the various DEMPT dilutions.

-

Positive Control (100% Activity): Add 25 µL of phosphate buffer (containing the same percentage of DMSO as the inhibitor wells to control for solvent effects).

-

Blank (No Enzyme): Add 50 µL of phosphate buffer.

-

-

Enzyme Addition: Add 25 µL of the AChE working solution to all wells except the blank wells.

-

Pre-incubation: Mix the plate gently and pre-incubate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15 minutes). This step is crucial as it allows the time-dependent inhibition by the organophosphate to occur before the substrate is introduced.[24]

-

Add DTNB: Add 50 µL of the DTNB solution to all wells.

-

Initiate Reaction: To start the enzymatic reaction, add 25 µL of the ATCh substrate solution to all wells. The total reaction volume will be 150 µL.

-

Absorbance Measurement: Immediately place the plate in a microplate reader and begin measuring the absorbance at 412 nm. Take kinetic readings every minute for 10-15 minutes.[25]

C. Data Analysis:

-

Calculate Reaction Rate (V): For each well, determine the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.

-

Correct for Blank: Subtract the rate of the blank wells (which accounts for non-enzymatic hydrolysis of the substrate) from all other wells.

-

Calculate Percent Inhibition: Use the following formula to determine the inhibition for each DEMPT concentration:

-

% Inhibition = [1 - (Vinhibitor / Vcontrol)] x 100

-

Where Vinhibitor is the rate in the presence of DEMPT and Vcontrol is the rate of the positive control (no inhibitor).

-

-

Determine IC₅₀: Plot the % Inhibition against the logarithm of the DEMPT concentration. The IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%, can be determined using non-linear regression analysis.[13]

Conclusion

O,O'-Diethyl methylphosphonothioate serves as a classic exemplar of organophosphorus acetylcholinesterase inhibitors. Its interaction with AChE is a definitive, multi-stage process initiated by the formation of a stable, covalent phosphonyl-enzyme conjugate at the active site serine. This initial inhibition is frequently rendered permanent by a subsequent dealkylation, or "aging," which prevents therapeutic reversal by standard oxime reactivators. The potency of this inhibition can be precisely quantified through kinetic analysis, and the standardized Ellman's assay provides a robust and reliable method for its in vitro characterization. A thorough understanding of these molecular mechanisms and experimental methodologies is fundamental for professionals in toxicology, pharmacology, and for the development of effective diagnostics and antidotes for organophosphate exposure.

References

-

Ross, M. K., et al. (2021). Inhibition Kinetics of 16 Organophosphorus Pesticides or Their Active Metabolites on Erythrocyte Acetylcholinesterase From Humans and Rats. Toxicological Sciences, 183(2), 404-414. [Link]

-

Timper, M. J., et al. (2011). Concentration-dependent kinetics of acetylcholinesterase inhibition by the organophosphate paraoxon. Toxicology and Applied Pharmacology, 251(3), 263-270. [Link]

-

Masson, P. (2000). [Aging of cholinesterase after inhibition by organophosphates]. Annales Pharmaceutiques Francaises, 58(2), 84-91. [Link]

-

Pang, Y. P., et al. (2014). Efforts towards treatments against aging of organophosphorus-inhibited acetylcholinesterase. Chemico-Biological Interactions, 223, 39-46. [Link]

-

Wikipedia contributors. (2024). Acetylcholinesterase. Wikipedia, The Free Encyclopedia. [Link]

-

Sussman, J. L., et al. (2008). Acetylcholinesterase: From 3D Structure to Function. Current Opinion in Structural Biology, 18(6), 703-712. [Link]

-

Unknown Author. Location, structure and function of acetylcholinesterase. McGill University Website. [Link]

-

Hnilicova, J., et al. (2010). Acetylcholinesterases – the structural similarities and differences. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(4), 449-456. [Link]

-

ResearchGate. (n.d.). Human acetylcholinesterase's active site. ResearchGate. [Link]

-

Li, H., et al. (2007). Aging Pathways for Organophosphate-Inhibited Human Butyrylcholinesterase, Including Novel Pathways for Isomalathion, Resolved by Mass Spectrometry. Toxicological Sciences, 99(1), 316-325. [Link]

-

Mercey, G., et al. (2012). Reactivators of Acetylcholinesterase Inhibited by Organophosphorus Nerve Agents. Accounts of Chemical Research, 45(5), 756-766. [Link]

-

Wikipedia contributors. (2024). Acetylcholinesterase inhibitor. Wikipedia, The Free Encyclopedia. [Link]

-

Reddy, N. R., & Gupta, K. S. R. (2024). Investigation of Novel Chemical Antidotes for Organophosphate Poisoning: Design, Synthesis, and Evaluation. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 1-10. [Link]

-

Chambers, J. E., et al. (2020). Oxime-Mediated Reactivation of Organophosphate-Inhibited Acetylcholinesterase with Emphasis on Centrally-Active Oximes. Current Topics in Medicinal Chemistry, 20(19), 1709-1720. [Link]

-

Li, H., et al. (2007). Aging pathways for organophosphate-inhibited human butyrylcholinesterase, including novel pathways for isomalathion, resolved by mass spectrometry. Toxicological Sciences, 99(1), 316-325. [Link]

-

Kovarik, Z., et al. (2004). Acceleration of oxime-induced reactivation of organophosphate-inhibited fetal bovine serum acetylcholinesterase by monoquaternary and bisquaternary ligands. Toxicology and Applied Pharmacology, 197(3), 299-307. [Link]

-

Zhang, Y., et al. (2014). Is it possible to reverse aged acetylcholinesterase inhibited by organophosphorus compounds? Insight from the theoretical study. Physical Chemistry Chemical Physics, 16(29), 15478-15486. [Link]

-

Scribd. (n.d.). Ellman Esterase Assay Protocol. Scribd. [Link]

-

Worek, F., et al. (2004). Kinetic analysis of interactions between human acetylcholinesterase, structurally different organophosphorus compounds and oximes. Biochemical Pharmacology, 68(11), 2237-2248. [Link]

-

Worek, F., et al. (2002). Reactivation kinetics of acetylcholinesterase from different species inhibited by highly toxic organophosphates. Archives of Toxicology, 76(9), 523-529. [Link]

-

ResearchGate. (n.d.). Structures of tested oxime reactivators. ResearchGate. [Link]

-

Hsieh, E. J., et al. (2019). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in Molecular Biology, 1929, 239-251. [Link]

-

Blair, R. E., & Tietz, E. I. (2022). A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala. Frontiers in Neuroscience, 16, 1024508. [Link]

-

SLS. (n.d.). O,O-Diethyl methylphosphonothi. SLS Website. [Link]

-

Finegold, H. (1957). STRUCTURE OF O,O'-DIETHYL METHYLPHOSPHONOTHIOATE AND CONJUGATIVE PROPERTIES OF THE P[UNK]S BOND. Journal of the American Chemical Society, 79(21), 5706-5709. [Link]

-

Gacche, R. N., & Dhole, N. A. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science, 5(2), 062-067. [Link]

-

ResearchGate. (n.d.). The organophosphate is approaching the serine residue of the catalytic triad. ResearchGate. [Link]

-

Bajgar, J. (1972). Time course of acetylcholinesterase inhibition in the medulla oblongata of the rat by O-ethyl S-(2-dimethylaminoethyl) methylphosphonothioate in vivo. British Journal of Pharmacology, 45(2), 368-371. [Link]

-

Schopfer, L. M., et al. (2010). Review of tyrosine and lysine as new motifs for organophosphate binding to proteins that have no active site serine. Chemico-Biological Interactions, 187(1-3), 88-91. [Link]

-

Braue, E. H., et al. (1993). Acetylcholinesterase Inhibition Measurements for the Evaluation of Decontaminant Efficacy Following Percutaneous Organophosphorus Compound Exposure. Toxicology Methods, 3(4), 251-260. [Link]

-

Li, Y., et al. (2023). Study on Spontaneous Reactivation and Aging of Acetylcholinesterase Inhibited by Paraoxon and Malaoxon in Ten Species. International Journal of Molecular Sciences, 24(18), 14316. [Link]

-

De Jong, L. P., & Wolring, G. Z. (1980). In vitro studies on the reactivation by oximes of phosphylated acetylcholinesterase--II. On the formation of O,O-diethyl phosphorylated AChE and O-ethyl methylphosphonylated AChE and their reactivation by PS2. Biochemical Pharmacology, 29(17), 2387-2395. [Link]

-